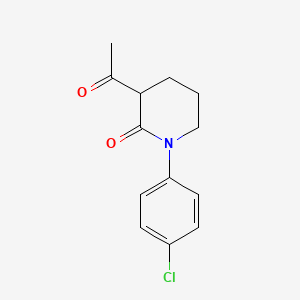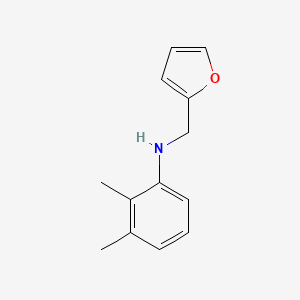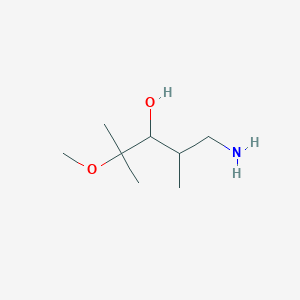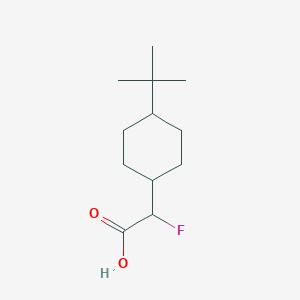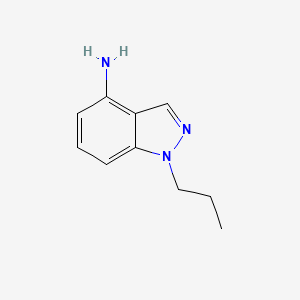
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is a fluorinated naphthalene derivative with the molecular formula C₁₁H₁₁FO. This compound is notable for its unique structure, which includes a fluorine atom and an aldehyde group attached to a tetrahydronaphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents
Major Products
Oxidation: 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
6-Fluoro-2-naphthoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications .
Uniqueness
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination allows for a wide range of chemical reactions and potential biological interactions, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C11H11FO |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H11FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-4,6-8H,1-2,5H2 |
Clé InChI |
ZZXNPHJNTWSUAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C=O)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13234168.png)
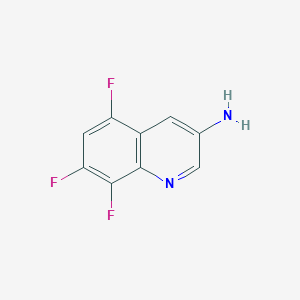
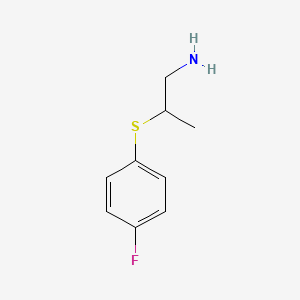

![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13234206.png)

